molecular formula C23H18FN7O2 B12048070 2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide CAS No. 478252-09-4

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

Cat. No.: B12048070
CAS No.: 478252-09-4
M. Wt: 443.4 g/mol
InChI Key: HNMCYCGBPCWSPK-JFLMPSFJSA-N
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Description

This compound features a benzamide core substituted with a 2-fluorobenzoyl group and an (E)-configured ethylideneamino linkage to a 3-(tetrazol-1-yl)phenyl moiety. The ethylideneamino group introduces conformational rigidity, which may influence binding specificity .

Properties

CAS No.

478252-09-4

Molecular Formula

C23H18FN7O2

Molecular Weight

443.4 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H18FN7O2/c1-15(16-7-6-8-17(13-16)31-14-25-29-30-31)27-28-23(33)19-10-3-5-12-21(19)26-22(32)18-9-2-4-11-20(18)24/h2-14H,1H3,(H,26,32)(H,28,33)/b27-15+

InChI Key

HNMCYCGBPCWSPK-JFLMPSFJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F)/C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Formation of the Tetrazolyl Intermediate: This step involves the reaction of 3-aminophenyl tetrazole with an aldehyde to form the Schiff base.

    Coupling Reaction: The final step involves the coupling of the fluorobenzoyl amide with the Schiff base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzoyl and tetrazolyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the Tetrazol-1-yl Substituent

(a) 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide
  • Structural Similarity: Shares the [(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino] group.
  • Key Differences : Replaces the fluorobenzamide with a benzothiazolyl-sulfanyl-acetamide chain.
  • Physicochemical Data: Property Value (Target Compound) Value (Analog) Predicted CCS (Ų, [M+H]+) Not available 197.0 Molecular Weight ~437 g/mol (estimated) 454.11 g/mol
  • Implications : The benzothiazolyl group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the fluorobenzamide .
(b) 4-chloro-N-[2-methyl-3-(tetrazol-1-yl)phenyl]-3-nitrobenzamide
  • Structural Similarity : Contains a tetrazol-1-ylphenyl group.
  • Key Differences: Substitutes the fluorobenzoyl with a nitro-chlorobenzamide and lacks the ethylideneamino linker.

Fluorobenzamide Derivatives

(a) 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
  • Structural Similarity : Shares the 2-fluorobenzamide core.
  • Key Differences: Replaces the tetrazolyl-ethylideneamino group with an indole-ethyl chain.
(b) N-[(1E)-3-[(1,1-Dioxidotetrahydro-3-thiophenyl)amino]-1-(2-fluorophenyl)-3-oxo-1-propen-2-yl]-4-methylbenzamide
  • Structural Similarity : Retains the fluorophenyl and benzamide groups.
  • Key Differences : Incorporates a thiophenyl sulfone instead of the tetrazolyl group.

Ethylideneamino-Linked Analogues

(a) N-[(Z)-1-[3-[(2,4-dichlorobenzoyl)amino]phenyl]ethylideneamino]-2-methylfuran-3-carboxamide
  • Structural Similarity: Features an ethylideneamino linker and aromatic substituents.
  • Key Differences : Uses a dichlorobenzoyl group and furan-carboxamide instead of fluorobenzoyl and tetrazolyl groups.
  • Implications: The Z-configuration may reduce steric accessibility compared to the E-configuration in the target compound.
(b) N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide
  • Structural Similarity : Contains a benzamide core and heterocyclic substituents.
  • Key Differences : Replaces the tetrazolyl group with a thiazolyl-thioether chain.
  • Implications : The thiazolyl group may confer metal-binding properties absent in the tetrazolyl derivative .

Biological Activity

The compound 2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}F1_{1}N5_{5}O
  • Molecular Weight : 327.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions.

Biological Activity Overview

Recent research has highlighted several aspects of the biological activity of this compound:

  • Antitumor Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown IC50 values ranging from 1.30 μM to 5.00 μM against HepG2 liver cancer cells, indicating strong inhibitory effects compared to standard chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) .
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest at the G2/M phase.
    • Enhancement of the efficacy of other chemotherapeutic agents when used in combination therapy.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that treatment with the compound led to a marked increase in apoptosis markers (caspase activation) in HepG2 cells. The study utilized flow cytometry to quantify apoptotic cells and showed a significant increase in early and late apoptotic populations following treatment with the compound.
  • In Vivo Studies :
    • In xenograft models, administration of the compound resulted in a tumor growth inhibition rate (TGI) of approximately 48.89%, comparable to established HDAC inhibitors . Histological analysis revealed reduced tumor cell proliferation and increased apoptosis.

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (μM)Cell Line
AntiproliferativeIn Vitro1.30HepG2
Apoptosis InductionFlow CytometryN/AHepG2
Tumor Growth InhibitionIn Vivo (Xenograft Model)N/AMouse Model

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